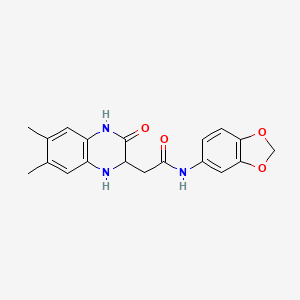
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features that may influence its biological activity. This article provides an overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to a tetrahydroquinoxaline derivative through an acetamide group. This structural configuration is significant as it may enhance the compound's interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | PC-3 | 19.80 |
| 5 | MDA-MB-231 | 8.50 |
| Erlotinib | PC-3 | 17.81 |
These findings suggest that the compound could be effective in targeting prostate and breast cancer cells .
The mechanisms underlying the cytotoxic effects of benzodioxole derivatives often involve the inhibition of key signaling pathways. For example:
- EGFR/PI3K/Akt/mTOR Pathway : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), leading to decreased cell survival and proliferation .
- Apoptosis Induction : The compound may also promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
Several studies have explored the efficacy of related compounds in preclinical settings:
- Study on Cell Lines : A study evaluated the cytotoxicity of a series of benzodioxole derivatives against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
- In Vivo Studies : In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-10-5-13-14(6-11(10)2)22-19(24)15(21-13)8-18(23)20-12-3-4-16-17(7-12)26-9-25-16/h3-7,15,21H,8-9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACBIFCQKZCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














